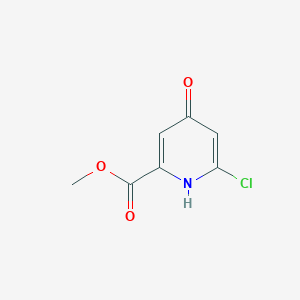

Methyl 6-chloro-4-hydroxypicolinate

Description

Methyl 6-chloro-4-hydroxypicolinate is a heterocyclic ester derivative of picolinic acid, characterized by a pyridine ring substituted with hydroxyl (-OH), chloro (-Cl), and methyl ester (-COOCH₃) groups at positions 4, 6, and 2, respectively. Its structural features, including electron-withdrawing (Cl) and hydrogen-bonding (OH) groups, influence its reactivity and physical properties, making it a candidate for targeted modifications in drug design .

Propriétés

IUPAC Name |

methyl 6-chloro-4-oxo-1H-pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-12-7(11)5-2-4(10)3-6(8)9-5/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMNCNGFMGNNUJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)C=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256805-03-4 | |

| Record name | methyl 6-chloro-4-hydroxypyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-4-hydroxypicolinate typically involves the chlorination of methyl 4-hydroxypicolinate. One common method includes the reaction of methyl 4-hydroxypicolinate with thionyl chloride (SOCl2) in the presence of a base such as pyridine, which facilitates the substitution of the hydroxyl group with a chlorine atom at the 6th position . The reaction is usually carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In an industrial setting, the production of Methyl 6-chloro-4-hydroxypicolinate may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-chloro-4-hydroxypicolinate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group at the 4th position can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide) and solvents like ethanol or methanol.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride in solvents such as ethanol or methanol.

Major Products Formed

Substitution: Formation of derivatives with substituted nucleophiles at the 6th position.

Oxidation: Formation of 6-chloro-4-oxopicolinate.

Reduction: Formation of 6-chloro-4-hydroxypicolinate derivatives with reduced functional groups.

Applications De Recherche Scientifique

Methyl 6-chloro-4-hydroxypicolinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic applications, including its role as a precursor in the synthesis of bioactive molecules.

Industry: Utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of Methyl 6-chloro-4-hydroxypicolinate involves its interaction with specific molecular targets and pathways. For instance, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the chlorine atom and hydroxyl group on the pyridine ring can influence its binding affinity and specificity towards these targets . Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Methyl 6-chloro-4-hydroxypicolinate belongs to a family of substituted picolinic acid esters. Key analogs include:

Key Observations :

- Substituent Position: The hydroxyl group at position 4 in Methyl 6-chloro-4-hydroxypicolinate enhances hydrogen-bonding capacity compared to non-hydroxylated analogs like Methyl 4-chloropicolinate .

- Ring System : Pyridine-based analogs exhibit greater aromatic stability compared to pyrimidine derivatives like 6-chloro-4-hydroxypyrimidine, which may affect their reactivity in nucleophilic substitution reactions .

- Functional Groups: The presence of an ester group (COOCH₃) in Methyl 6-chloro-4-hydroxypicolinate facilitates hydrolysis to carboxylic acid derivatives, a property absent in non-esterified analogs .

Physicochemical Properties

Limited data are available for Methyl 6-chloro-4-hydroxypicolinate, but inferences can be drawn from related compounds:

- Solubility : The hydroxyl group increases polarity, likely improving aqueous solubility compared to Methyl 6-chloro-5-methylpicolinate (hydrophobic CH₃ at position 5) .

- Stability : The Cl and OH groups may render the compound prone to photodegradation, similar to 6-chloro-4-hydroxypyrimidine, which requires storage away from light .

Activité Biologique

Methyl 6-chloro-4-hydroxypicolinate (MCHP) is a synthetic compound belonging to the family of picolinic acid derivatives. Its biological activities have garnered attention in various fields, including microbiology, pharmacology, and plant biology. This article explores the biological activity of MCHP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

MCHP primarily interacts with the auxin-signaling F-box protein 5 (AFB5) , a key component in the auxin signaling pathway in plants. The docking of MCHP onto AFB5 inhibits plant growth and development by disrupting normal auxin signaling processes. This interaction can be influenced by environmental factors such as temperature and pH, which may affect the compound's efficacy and stability .

Antimicrobial Properties

MCHP has been investigated for its potential antimicrobial and antiviral properties . In vitro studies have demonstrated that MCHP exhibits activity against various microbial strains, suggesting its utility as a therapeutic agent in treating infections .

Therapeutic Applications

MCHP has been explored for its role as a precursor in the synthesis of bioactive molecules. Its potential applications include:

- Pharmaceuticals : As an intermediate in the synthesis of various drugs.

- Agrochemicals : Utilized in developing herbicides due to its growth-inhibiting properties on target plants.

- Material Science : Employed in creating novel materials through chemical processes .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of MCHP revealed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate effectiveness .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

This study highlights MCHP's potential as an antimicrobial agent, warranting further investigation into its mechanism and applications.

Case Study 2: Plant Growth Regulation

In another investigation focusing on plant biology, MCHP was applied to Arabidopsis thaliana to assess its effects on growth regulation. The results indicated that treatment with MCHP resulted in a significant reduction in root length and biomass compared to control groups. This suggests that MCHP effectively inhibits growth through its action on auxin signaling pathways .

Summary of Findings

The biological activity of Methyl 6-chloro-4-hydroxypicolinate is multifaceted, with promising applications in antimicrobial therapy and agricultural biotechnology. Its interaction with AFB5 underscores its potential as a tool for regulating plant growth, while its antimicrobial properties suggest avenues for developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.